molecular formula C24H21N3O4S B281108 N-(4-ethoxyphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide

N-(4-ethoxyphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide

カタログ番号: B281108
分子量: 447.5 g/mol
InChIキー: FCDRRHBVZCJHNM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-ethoxyphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide, also known as ESI-09, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2010 by researchers at the University of California, San Francisco, and has since been studied for its potential therapeutic applications in various diseases.

作用機序

N-(4-ethoxyphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide binds to the switch II region of RAC1, which is essential for the protein's GTPase activity. This binding prevents the conformational changes required for RAC1 activation, thus inhibiting its downstream signaling pathways. This compound has been shown to have a high affinity for RAC1, with a dissociation constant in the low micromolar range.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. It can inhibit the migration and invasion of cancer cells, reduce the production of pro-inflammatory cytokines, and attenuate the development of atherosclerosis. This compound has also been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke.

実験室実験の利点と制限

N-(4-ethoxyphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide has several advantages for lab experiments, including its high potency and selectivity for RAC1 inhibition, its well-established synthesis method, and its availability from commercial sources. However, this compound has some limitations, such as its poor solubility in aqueous solutions and its potential off-target effects on other small GTPases.

将来の方向性

There are several future directions for the research on N-(4-ethoxyphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide. One potential application is in the development of novel cancer therapies, as RAC1 is overexpressed in many types of cancer and is associated with poor prognosis. This compound could also be used to study the role of RAC1 in other diseases, such as neurodegenerative disorders and autoimmune diseases. Future studies could also focus on optimizing the pharmacokinetic properties of this compound to improve its efficacy and reduce its toxicity in vivo.

合成法

The synthesis of N-(4-ethoxyphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide involves several steps, including the reaction of 4-aminobenzamide with 8-quinolinesulfonyl chloride to form the intermediate compound, which is then coupled with 4-ethoxyaniline to yield the final product. The synthesis method has been optimized over the years to improve the yield and purity of this compound.

科学的研究の応用

N-(4-ethoxyphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. It has been shown to inhibit the activity of RAC1, a small GTPase protein that plays a key role in cell signaling and cytoskeleton organization. By inhibiting RAC1 activity, this compound can modulate various cellular processes, such as cell migration, proliferation, and survival.

特性

分子式

C24H21N3O4S

分子量

447.5 g/mol

IUPAC名

N-(4-ethoxyphenyl)-4-(quinolin-8-ylsulfonylamino)benzamide

InChI

InChI=1S/C24H21N3O4S/c1-2-31-21-14-12-19(13-15-21)26-24(28)18-8-10-20(11-9-18)27-32(29,30)22-7-3-5-17-6-4-16-25-23(17)22/h3-16,27H,2H2,1H3,(H,26,28)

InChIキー

FCDRRHBVZCJHNM-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4

正規SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。